molecular formula C18H23BrN4O B10872170 4-Bromo-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-1-propanamide CAS No. 1005598-80-0

4-Bromo-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-1-propanamide

Cat. No.: B10872170
CAS No.: 1005598-80-0
M. Wt: 391.3 g/mol
InChI Key: AACYGTAYIAJZED-UHFFFAOYSA-N
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Description

3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-[4-(PIPERIDINOMETHYL)PHENYL]PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a piperidinomethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-[4-(PIPERIDINOMETHYL)PHENYL]PROPANAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the coupling reactions.

Mechanism of Action

The mechanism of action of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-[4-(PIPERIDINOMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinomethyl phenyl group contribute to the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-[4-(PIPERIDINOMETHYL)PHENYL]PROPANAMIDE is unique due to the presence of both the brominated pyrazole ring and the piperidinomethyl phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1005598-80-0

Molecular Formula

C18H23BrN4O

Molecular Weight

391.3 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C18H23BrN4O/c19-16-12-20-23(14-16)11-8-18(24)21-17-6-4-15(5-7-17)13-22-9-2-1-3-10-22/h4-7,12,14H,1-3,8-11,13H2,(H,21,24)

InChI Key

AACYGTAYIAJZED-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCN3C=C(C=N3)Br

Origin of Product

United States

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